N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Overview
Description
N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN2O2S and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Chemotherapeutics
Carcinogenicity Evaluation : Thiophene analogs of carcinogens, including compounds similar to "N-(4-chlorophenyl)-2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide," have been synthesized and evaluated for potential carcinogenicity. These compounds were assessed in vitro using the Salmonella reverse-mutation assay and the cell-transformation assay, revealing potential carcinogenicity but casting doubt on their ability to elicit tumors in vivo due to their overall chemical and biological behavior (Ashby et al., 1978).
Antioxidant Capacity : The antioxidant capacity of compounds structurally related to benzothiazines has been studied using ABTS/PP decolorization assays. These studies help understand the reaction pathways, revealing specific reactions that might bias comparisons between antioxidants. This research underscores the importance of benzothiazines and related compounds in developing antioxidant agents (Ilyasov et al., 2020).
Environmental Chemistry and Degradation
- Environmental Degradation of Acetaminophen : A study detailed the degradation pathways and by-products of acetaminophen, a compound structurally similar to "this compound," using advanced oxidation processes. This research highlighted the potential environmental impact of these compounds and their by-products, suggesting the necessity for effective degradation technologies (Qutob et al., 2022).
Organic Chemistry Applications
Synthesis and Applications in Drug Discovery : Benzothiazines, which share a core structure with "this compound," have been highlighted for their roles in drug discovery, including potential applications as treatments for cancer, hypertension, and microbial infections. The review discussed various synthetic strategies for benzothiazine derivatives, indicating their significant potential in medicinal chemistry (Mir et al., 2020).
Chemoselectivity in Synthetic Organic Chemistry : Research on N-acylation reagents and the development of chiral ligands based on the N-Ar axis has explored compounds structurally related to "this compound." These studies contribute to the field of synthetic organic chemistry, offering insights into chemoselectivity and the synthesis of chiral molecules (Kondo & Murakami, 2001).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-1,3-benzothiazin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-10-5-7-11(8-6-10)18-14(20)9-15-19-16(21)12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKNUTXUBWSVEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195597 | |
Record name | N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338975-31-8 | |
Record name | N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338975-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-4-oxo-4H-1,3-benzothiazine-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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